N-(2-chlorobenzyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
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Overview
Description
N-(2-chlorobenzyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorobenzyl group, a dibenzo[c,e][1,2]thiazine ring system, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the dibenzo[c,e][1,2]thiazine ring system: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chlorobenzyl group: This step might involve a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the dibenzo[c,e][1,2]thiazine intermediate.
Acetamide formation: The final step could involve the reaction of the intermediate with an acetamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals, dyes, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: can be compared with other acetamide derivatives or compounds containing the dibenzo[c,e][1,2]thiazine ring system.
This compound: can be compared with other chlorobenzyl-substituted compounds.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C23H21ClN2O3S |
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Molecular Weight |
440.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide |
InChI |
InChI=1S/C23H21ClN2O3S/c1-2-16-11-12-21-19(13-16)18-8-4-6-10-22(18)30(28,29)26(21)15-23(27)25-14-17-7-3-5-9-20(17)24/h3-13H,2,14-15H2,1H3,(H,25,27) |
InChI Key |
ZFBHGGPJGACDSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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